6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a chloro group and a piperazine moiety linked to a methoxybenzoyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that similar compounds with benzothiazole and piperazine moieties have been found to act as dopamine and serotonin antagonists .
Mode of Action
Compounds with similar structures have been found to exhibit antibacterial activity . They interact with their targets, potentially disrupting essential biological processes within the bacterial cells, leading to their inhibition or death .
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial activity, suggesting they may interfere with bacterial cell wall synthesis or other vital processes .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, suggesting they may inhibit the growth of certain bacteria .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Chloro Group: Chlorination of the benzothiazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 1-(4-methoxybenzoyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: Lacks the chloro group but has similar structural features.
6-chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of both the chloro and methoxybenzoyl groups, which may contribute to its distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-15-5-2-13(3-6-15)18(24)22-8-10-23(11-9-22)19-21-16-7-4-14(20)12-17(16)26-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOSTDQMCAYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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